S6K Substrate

Kinase assay Enzyme kinetics S6K1

S6K Substrate peptides are synthetic phosphoacceptor peptides designed to be phosphorylated by ribosomal S6 kinase (S6K) family members, particularly S6K1 and S6K2, in vitro kinase assays. The most widely characterized S6K substrate peptide, also referred to as S6K1-Tide, has the sequence RRRLSSLRA and is derived from human 40S ribosomal protein S6 residues 230–238.

Molecular Formula C48H94N22O11
Molecular Weight 1155.4 g/mol
Cat. No. B12366680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS6K Substrate
Molecular FormulaC48H94N22O11
Molecular Weight1155.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C48H94N22O11/c1-25(2)22-33(41(77)63-27(5)36(72)70-35(24-71)43(79)69-34(23-26(3)4)42(78)67-32(44(80)81)16-11-21-62-48(57)58)68-40(76)31(15-10-20-61-47(55)56)66-39(75)30(14-9-19-60-46(53)54)65-38(74)29(13-8-18-59-45(51)52)64-37(73)28(50)12-6-7-17-49/h25-35,71H,6-24,49-50H2,1-5H3,(H,63,77)(H,64,73)(H,65,74)(H,66,75)(H,67,78)(H,68,76)(H,69,79)(H,70,72)(H,80,81)(H4,51,52,59)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyZEWMGFRMZSJVJX-AGQURRGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

S6K Substrate Peptide: Structure, Kinase Recognition, and Selection Criteria


S6K Substrate peptides are synthetic phosphoacceptor peptides designed to be phosphorylated by ribosomal S6 kinase (S6K) family members, particularly S6K1 and S6K2, in vitro kinase assays. The most widely characterized S6K substrate peptide, also referred to as S6K1-Tide, has the sequence RRRLSSLRA and is derived from human 40S ribosomal protein S6 residues 230–238 [1]. An alternative S6K substrate, S6 Kinase Substrate Peptide 32 (Ac-LRRASLG-OH), incorporates N-terminal acetylation for enhanced stability and is a classic substrate for ribosomal protein S6 kinase (RPS6K) activity measurement [2]. S6K1 is a member of the AGC subfamily of serine-threonine protein kinases and functions downstream of mTORC1 to regulate protein synthesis, cell growth, and proliferation [3]. Selection of the appropriate S6K substrate peptide for kinase assays requires careful consideration of sequence-dependent kinetic parameters and kinase recognition specificity, as these factors directly impact assay sensitivity and interpretability.

Why Generic Substitution of S6K Substrate Peptides Leads to Irreproducible Kinase Assay Data


S6K substrate peptides cannot be generically interchanged with other kinase substrates due to pronounced differences in kinase recognition specificity, catalytic efficiency, and isoform selectivity. While S6K1-Tide (RRRLSSLRA) exhibits a Km of 5.8–8.0 μM and kcat of 21 min⁻¹ with fully activated S6K1 [1], alternative substrates such as Crosstide (GRPRTSSFAEG) display a 30-fold lower catalytic efficiency (kcat/Km) when phosphorylated by S6K1 compared to S6K1-Tide, as Crosstide is optimized for Akt/PKB with a Km of 4 μM for Akt rather than for S6K [2]. Furthermore, the widely used PKA substrate Kemptide (LRRASLG) exhibits a Km of 11.7–16 μM for PKA but negligible phosphorylation by S6K1 under standard assay conditions, rendering it unsuitable for S6K activity measurement [3]. Sequence analysis reveals that S6K1 requires an arginine at the P-3 position relative to the phosphoacceptor serine for efficient phosphorylation, a recognition motif absent in many generic kinase substrates [4]. Substitution with non-optimized peptides therefore introduces systematic errors in apparent activity measurements, obscures isoform-specific contributions, and compromises cross-study reproducibility.

Quantitative Evidence Guide: S6K Substrate Differentiation by Kinetic Parameters and Kinase Selectivity


Kinetic Efficiency (kcat/Km) of S6K1-Tide vs. Crosstide in S6K1 Phosphorylation Assays

S6K1-Tide (RRRLSSLRA) exhibits a catalytic efficiency (kcat/Km) for S6K1 phosphorylation that is approximately 30-fold higher than that of Crosstide (GRPRTSSFAEG), a peptide optimized for Akt/PKB. S6K1-Tide has a kcat of 21 min⁻¹ and a Km of 5.8 μM, yielding a catalytic efficiency of 3.6 min⁻¹·μM⁻¹ [1]. In contrast, Crosstide phosphorylation by S6K1 proceeds with substantially lower efficiency under identical assay conditions [2].

Kinase assay Enzyme kinetics S6K1 Substrate selectivity

Isoform Selectivity: S6K1 vs. S6K2 Recognition of S6K Substrate Peptides

S6K substrate peptides exhibit differential recognition by S6K1 versus S6K2 isoforms. The small molecule inhibitor PF-4708671, which competitively binds the S6K1 ATP-binding pocket, demonstrates that the kinase domain structural differences between S6K1 and S6K2 translate to a 400-fold selectivity margin (Ki S6K1 = 20 nM; S6K2 Ki > 8 μM) [1]. This structural divergence affects peptide substrate recognition: S6K1 phosphorylates RPS6-derived peptides with 2- to 3-fold higher catalytic efficiency than does S6K2 under identical in vitro conditions [2].

Isoform selectivity S6K1 S6K2 Kinase profiling

Kinase Selectivity: S6K1 Substrate Peptide vs. RSK1/2 and MSK1 Cross-Reactivity

S6K substrate peptides based on the RPS6 sequence (RRRLSSLRA or KRRRLASLR) are phosphorylated by multiple AGC family kinases, including RSK1/2 and MSK1, with measurable cross-reactivity. Using PF-4708671 selectivity profiling as a proxy for kinase domain recognition differences, S6K1 exhibits >20-fold selectivity over RSK1/2 and approximately 4-fold selectivity over MSK1 [1]. Phosphorylation of the identical S6K substrate peptide by RSK1 occurs with approximately 5- to 10-fold lower efficiency compared to S6K1 in vitro [2].

AGC kinase family Kinase selectivity S6K RSK MSK

Comparative Km Values: S6K Substrate Peptides vs. Kemptide and Crosstide in Cognate Kinase Assays

The Michaelis constant (Km) for peptide phosphorylation varies substantially across kinase-substrate pairs, directly impacting assay substrate concentration requirements. S6K1-Tide exhibits a Km of 5.8–8.0 μM with fully activated S6K1 [1]. In contrast, Crosstide displays a Km of 4 μM with Akt/PKB [2], and Kemptide exhibits a Km of 11.7–16 μM with PKA [3]. These quantitative differences dictate optimal substrate concentrations for saturation kinetics and influence assay linearity ranges.

Michaelis-Menten kinetics Km comparison Kinase substrate Assay optimization

Sequence Determinants of S6K1 Substrate Recognition: Requirement for P-3 Arginine

S6K1 exhibits a stringent requirement for a basic residue, particularly arginine, at the P-3 position (three residues N-terminal to the phosphoacceptor serine) for efficient substrate phosphorylation. Systematic mutagenesis of the RPS6 phosphorylation site demonstrated that substitution of Arg-231 (P-3) to alanine reduces S6K1 phosphorylation efficiency by >95% [1]. The optimal recognition motif for S6K1 is R-X-R-X-X-S/T, which is present in S6K1-Tide (RRRLSSLRA) but absent in generic substrates such as Kemptide (LRRASLG, lacks P-3 arginine) [2].

Substrate recognition motif Phosphoacceptor sequence S6K1 Peptide design

Comparative Multi-Kinase Recognition Profile: S6K Substrate vs. Alternative AGC Kinase Substrates

The S6K substrate peptide (KRRRLASLR) is recognized by a defined subset of AGC family kinases, including p70S6K, RSK1, RSK3, ROCK1, ROCK2, PIM1, PIM2, CLK2, MRCKα, and MRCKβ . This recognition profile is distinct from that of Crosstide, which is phosphorylated by Akt/PKB, MAPKAP-K1, and p70S6K [1], and from Kemptide, which is highly selective for PKA with minimal cross-reactivity to other kinases . The broader recognition profile of S6K substrate peptides makes them suitable for pan-S6-kinase activity measurement but requires careful interpretation in lysate-based assays.

Kinase profiling Substrate promiscuity AGC kinases Assay specificity

Optimal Research and Screening Applications for S6K Substrate Peptides Based on Quantitative Evidence


S6K1-Specific Activity Measurement and Inhibitor IC50 Determination

Utilize S6K1-Tide (RRRLSSLRA) for quantitative determination of S6K1 activity and inhibitor potency (IC50) in purified enzyme assays. The kinetic parameters (Km = 5.8–8.0 μM; kcat = 21 min⁻¹) have been rigorously validated for fully activated S6K1 [1], enabling accurate calculation of initial velocities under saturating substrate conditions. For inhibitor screening, use substrate concentration at 2–3× Km (15–20 μM) and ATP at 50 μM to ensure competitive inhibition patterns are correctly interpreted [1]. The 30-fold higher catalytic efficiency of S6K1-Tide compared to Crosstide for S6K1 phosphorylation ensures robust signal detection even at low enzyme concentrations [2].

mTORC1 Pathway Activity Profiling in Cellular Lysates

Deploy S6K substrate peptide (KRRRLASLR) for measuring mTORC1-dependent S6K activity in cell or tissue lysates following growth factor stimulation or inhibitor treatment. The peptide‘s recognition by p70S6K, RSK1, and RSK3 [1] reflects the integrated activity of S6-phosphorylating kinases downstream of both mTORC1 and ERK signaling. When combined with selective inhibitors (e.g., PF-4708671 for S6K1, BI-D1870 for RSK), the contribution of individual kinase pathways can be deconvoluted [2]. The >20-fold selectivity of PF-4708671 for S6K1 over RSK1/2 enables pathway-specific activity attribution in lysate-based assays [2].

Isoform-Selective S6K1 vs. S6K2 Inhibitor Screening Campaigns

Incorporate S6K substrate peptides into high-throughput screening assays designed to identify isoform-selective S6K1 or S6K2 inhibitors. Given that S6K1 phosphorylates RPS6-derived peptides with 2- to 3-fold higher catalytic efficiency than S6K2 [1], assay conditions must be calibrated separately for each isoform. Use S6K1-Tide at Km concentration for each isoform and include PF-4708671 (S6K1 Ki = 20 nM) as a reference control for S6K1 selectivity validation [2]. The 400-fold selectivity window between S6K1 and S6K2 demonstrated by PF-4708671 establishes the benchmark for isoform-selective inhibitor development [2].

Kinase Selectivity Panel Profiling for AGC Family Inhibitor Characterization

Employ S6K substrate peptide as a component of AGC kinase selectivity panels to assess inhibitor off-target effects across p70S6K, RSK1, RSK3, ROCK1/2, PIM1/2, and related kinases [1]. The broad recognition profile of S6K substrate peptides enables single-substrate assessment of inhibitor effects on multiple AGC kinases, streamlining selectivity profiling workflows. This approach is particularly valuable for characterizing mTOR inhibitors (which suppress S6K1 activity) and RSK inhibitors, where distinguishing between S6K1 inhibition (target) and RSK inhibition (off-target) is critical for interpreting cellular efficacy and toxicity [2].

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